7-Chloro-2-(trifluoromethyl)-1H-indole
Overview
Description
7-Chloro-2-(trifluoromethyl)-1H-indole: is a heterocyclic aromatic compound that features a chlorine atom at the 7th position and a trifluoromethyl group at the 2nd position on the indole ring. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds such as 7-chloro-4-aminoquinoline derivatives have shown antimicrobial activity
Mode of Action
Related compounds like indoxacarb block neuronal sodium channels This action disrupts the normal bioelectrical activity of the neurons, leading to paralysis and death in insects
Biochemical Pathways
Related compounds have been shown to interfere with various cellular processes, leading to cell death
Result of Action
Related compounds have shown antimicrobial activity, suggesting that they may disrupt essential cellular processes leading to cell death .
Biochemical Analysis
Biochemical Properties
7-Chloro-2-(trifluoromethyl)-1H-indole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis, thereby influencing cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites. This inhibition can result in the downregulation of downstream signaling pathways, ultimately affecting cellular functions such as proliferation and apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at high doses, including hepatotoxicity and nephrotoxicity. These effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can undergo various metabolic transformations, including hydroxylation and conjugation, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments. For example, it has been observed that this compound can be transported into cells via organic anion transporters, which facilitate its uptake and distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been found to localize in the mitochondria, where it can affect mitochondrial function and energy metabolism. This localization is crucial for its role in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(trifluoromethyl)-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-(trifluoromethyl)aniline.
Cyclization: The aniline derivative undergoes cyclization with appropriate reagents to form the indole ring.
Chlorination: The final step involves the selective chlorination at the 7th position of the indole ring.
Industrial Production Methods: Industrial production methods for this compound often utilize large-scale batch reactors. The process involves:
Raw Material Handling: Ensuring the purity and availability of starting materials.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Chloro-2-(trifluoromethyl)-1H-indole can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding indole-2-carboxylic acid derivatives.
Reduction: Formation of 7-chloro-2-(trifluoromethyl)-1H-indoline.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine:
Drug Development: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Comparison with Similar Compounds
- 4-Chloro-7-(trifluoromethyl)quinoline
- 2-Chloro-4-(trifluoromethyl)quinoline
- 4-Chloro-2,8-bis(trifluoromethyl)quinoline
Comparison:
- Structural Differences: While these compounds share the trifluoromethyl and chloro substituents, their positions on the ring system differ, leading to variations in their chemical properties and reactivity.
- Biological Activity: The biological activity of these compounds can vary significantly due to differences in their molecular structure, affecting their binding affinity to targets and their overall pharmacological profile.
- Unique Features: 7-Chloro-2-(trifluoromethyl)-1H-indole is unique in its specific substitution pattern on the indole ring, which can confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
7-chloro-2-(trifluoromethyl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N/c10-6-3-1-2-5-4-7(9(11,12)13)14-8(5)6/h1-4,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMRSASDPMLRJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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